molecular formula C12H18O5 B12549486 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol CAS No. 146830-05-9

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol

Cat. No.: B12549486
CAS No.: 146830-05-9
M. Wt: 242.27 g/mol
InChI Key: ZSTCCLUBWBHJMP-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is a phenylpropanoid compound with the molecular formula C12H18O5 and a molecular weight of 242.27 g/mol . This compound features a propane-1,2-diol backbone substituted at position 1 with a 2,4,5-trimethoxyphenyl group . The structure contains two stereocenters, yielding distinct diastereomers (threo and erythro) which exhibit different conformational properties and intramolecular interactions, such as hydrogen bonding, that can influence their reactivity and physical behavior . As a member of the phenylpropanoid family, it shares a common C6-C3 skeleton with many plant secondary metabolites but is distinguished by its unique 2,4,5-trimethoxy aromatic substitution pattern, which is less common in nature and can influence electronic properties and interactions with biological targets like enzymes . In scientific research, this diol serves as a valuable precursor and intermediate in organic synthesis, where it can undergo various chemical transformations, including oxidation to corresponding ketones or carboxylic acids, and reduction of its diol moiety . Its structural features have drawn interest for potential biological activity, and research into similar trimethoxyphenyl-containing compounds has explored mechanisms such as Heat Shock Protein 90 (Hsp90) inhibition, which is a target in cancer research . Comparative studies with related compounds suggest its methoxy groups and diol moiety may contribute to properties like antioxidant effects or interactions with enzymes such as tyrosinase . This product is intended for laboratory research purposes only. It is strictly for in-vitro applications and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

146830-05-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C12H18O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,12-14H,1-4H3

InChI Key

ZSTCCLUBWBHJMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propane-1,2-diol moiety. One common method involves the reduction of 2,4,5-trimethoxybenzaldehyde using sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The methoxy groups and diol moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Structural and Substitution Variations

The biological and chemical properties of phenylpropanediols are heavily influenced by the number and positions of methoxy/hydroxy substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Characteristics Source
1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol 2,4,5-trimethoxy 242.27 Unique substitution pattern may enhance steric hindrance; underexplored bioactivity. [Hypothetical]
1-(3,4-Dimethoxyphenyl)propane-1,2-diol 3,4-dimethoxy 212.24 Commercially available as a reference standard; used in lignin degradation studies.
3-(3,4,5-Trimethoxyphenyl)-1,2-propanediol 3,4,5-trimethoxy 242.27 Exhibits Hsp90 inhibitory activity; synthesized via catalytic oxidation.
1-(4-Methoxyphenyl)propane-1,2-diol 4-methoxy 184.19 Obtained via biotransformation; simpler structure with lower steric demand.
1,2-Bis-(3-methoxy-4-hydroxyphenyl)-1,3-propanediol 3-methoxy-4-hydroxy (two rings) 348.35 Bifunctional structure; first isolated from Tripterygium wilfordii.
Key Observations:
  • Substitution Position : The 2,4,5-trimethoxy configuration in the target compound is rare compared to the more common 3,4,5-trimethoxy (e.g., ) or 3,4-dimethoxy () patterns. This difference likely alters interactions with biological targets, such as enzymes or receptors, due to variations in electron density and steric accessibility.
  • The absence of a 3-methoxy group might limit π-π stacking interactions critical for binding .

Physical and Spectral Data

  • 1-(3,4-Dimethoxyphenyl)propane-1,2-diol (): Characterized by NMR and HPLC, with a purity of 95–99%.
  • 3,4,5-Trimethoxy Analog (): NMR (¹H and ¹³C) and HRMS data confirm regioselective synthesis; IR spectra show hydroxyl stretches at ~3400 cm⁻¹.

Biological Activity

1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a propane-1,2-diol backbone substituted with a 2,4,5-trimethoxyphenyl group, which enhances its solubility and reactivity due to the presence of multiple methoxy groups. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}O_5, with a molecular weight of approximately 362.375 g/mol. The unique arrangement of three methoxy groups on the aromatic ring contributes to its distinct chemical properties.

Property Description
Molecular FormulaC_{12}H_{18}O_5
Molecular Weight362.375 g/mol
Functional GroupsMethoxy (-OCH₃), Hydroxyl (-OH)

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound has shown significant antioxidant effects in vitro, which may help mitigate oxidative stress in cells .
  • Tyrosinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosinase activity. For instance, related compounds have been reported to reduce melanin synthesis by inhibiting tyrosinase activity through dual mechanisms: direct inhibition and accelerated degradation of the enzyme .
  • Anti-inflammatory Effects : The compound has also been investigated for potential anti-inflammatory properties. It may modulate signaling pathways related to inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in cellular processes. Its methoxy groups enhance its electron-donating capacity, influencing various biochemical pathways.
  • Pathways Involved : It is suggested that the compound modulates pathways related to oxidative stress and inflammation. The antioxidant properties may help protect cellular components from damage caused by reactive oxygen species (ROS) .

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Molecular Formula Unique Features
1-(3,4-Dimethoxyphenyl)propane-1,2-diolC_{12}H_{18}O_5Contains two methoxy groups on different positions
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diolC_{12}H_{18}O_5Hydroxy group provides different reactivity
2-(3-Methoxyphenyl)-propane-1,3-diolC_{12}H_{18}O_5Different positioning of methoxy group affects properties

The presence of three methoxy groups in this compound distinguishes it from other compounds in terms of solubility and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

  • Antioxidant Activity Study : A study demonstrated that the compound exhibited significant antioxidant activity in cell cultures exposed to oxidative stress. This suggests its potential use in formulations aimed at reducing oxidative damage .
  • Tyrosinase Inhibition Mechanism : Research indicated that 1-(2,4-dimethoxy-3-methylpheny)propane (DP), a related compound, inhibited tyrosinase activity significantly more than traditional inhibitors like kojic acid. This finding suggests that similar mechanisms may apply to this compound .
  • Anti-inflammatory Potential : Investigations into the anti-inflammatory properties have shown promising results where the compound effectively reduced inflammation markers in vitro.

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